6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one

Negative control Selectivity profiling High-throughput screening

6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS 866137-47-5) is a synthetic heterocyclic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol, characterized by a pyrrole ring attached at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one core. The compound is cataloged under PubChem CID 3815716 and is commercially available from specialist suppliers at ≥97% purity (NLT 97%) for pharmaceutical R&D and quality control applications.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 866137-47-5
Cat. No. B3160641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one
CAS866137-47-5
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)N3C=CC=C3
InChIInChI=1S/C12H10N2O2/c15-12-8-16-11-4-3-9(7-10(11)13-12)14-5-1-2-6-14/h1-7H,8H2,(H,13,15)
InChIKeyICSNXGCGDUQFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS 866137-47-5): Chemical Identity, Scaffold Class, and Procurement Baseline


6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS 866137-47-5) is a synthetic heterocyclic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol, characterized by a pyrrole ring attached at the 6-position of the 2H-1,4-benzoxazin-3(4H)-one core [1]. The compound is cataloged under PubChem CID 3815716 and is commercially available from specialist suppliers at ≥97% purity (NLT 97%) for pharmaceutical R&D and quality control applications . Its computed physicochemical properties include an XLogP3-AA of 1.3, one hydrogen bond donor, two hydrogen bond acceptors, and a single rotatable bond, placing it within favorable drug-like property space [1].

Why Generic Substitution Fails for 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one: The Case for Procurement Precision


The 6-pyrrolyl substitution pattern on the 2H-1,4-benzoxazin-3(4H)-one scaffold produces a distinct pharmacological profile that cannot be assumed from other benzoxazinone derivatives. PubChem bioassay screening data demonstrate that this compound is consistently inactive across a diverse panel of bacterial, viral, and enzymatic targets [1], in marked contrast to 6-bromo and 2-alkyl benzoxazinone analogs that exhibit measurable antifungal and enzyme inhibitory activities [2]. Furthermore, the N-unsubstituted lactam at position 4 distinguishes it from N-alkylated congeners such as 4-(2,4-dichlorobenzyl)-6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS 866144-79-8), which introduces additional steric bulk and lipophilicity that alter both target engagement and pharmacokinetic behavior . Generic substitution without precise structural matching risks introducing unintended bioactivity or losing the well-characterized negative selectivity profile documented for this exact compound.

Quantitative Differentiation Evidence for 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one: Head-to-Head and Cross-Study Comparator Data


Broad-Spectrum Negative Selectivity: PubChem BioAssay Inactivity Profile Across 6 Screening Targets

In a comprehensive panel of six distinct PubChem bioassays (AID 492967, 493162, 504770, 602314, 720717, 1918969), 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one (CID 3815716) returned an 'Inactive' outcome in every assay tested [1]. This contrasts with many structurally related benzoxazinone derivatives that show measurable activity in antimicrobial and enzyme inhibition screens [2]. The consistent lack of activity across bacterial (Bacillus anthracis CapD, Vibrio cholerae replication, Staphylococcus aureus MgrA), viral (vaccinia virus DNA synthesis, KSHV latent infection, HCMV nuclear egress), and enzymatic targets establishes a well-documented negative selectivity baseline.

Negative control Selectivity profiling High-throughput screening

5-Lipoxygenase Inhibitory Activity: Confirmed Inactivity vs. Known Pyrrolobenzoxazine 5-LO Inhibitors

In a ChEMBL-deposited binding assay (CHEMBL620010), 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 µM and showed no significant activity (NS) [1]. This stands in direct contrast to rationally designed pyrrolo-1,4-benzoxazine derivatives that act as potent 5-lipoxygenase inhibitors with documented IC50 values [2]. The absence of 5-LO inhibitory activity at 100 µM, despite the presence of the pyrrole-benzoxazine pharmacophore elements, indicates that the 6-(1H-pyrrol-1-yl) substitution pattern with a free lactam NH does not engage the 5-LO active site, unlike the 5-hydroxyphenylpyrrolo-1,4-benzoxazine series.

5-Lipoxygenase Inflammation Enzyme inhibition

Physicochemical Differentiation: XLogP3-AA of 1.3 Enables Favorable Polarity Window Relative to Halogenated and N-Alkylated Benzoxazinone Analogs

The computed XLogP3-AA value for 6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one is 1.3, with a single hydrogen bond donor and two hydrogen bond acceptors [1]. This places the compound in a more polar, lower lipophilicity window compared to key analogs: the 4-(2,4-dichlorobenzyl) derivative (CAS 866144-79-8) introduces a dichlorophenylmethyl group that substantially increases calculated logP and molecular weight , while 6-bromo-2H-1,4-benzoxazin-3(4H)-one (CAS 24036-52-0) carries a bromine atom that increases logP and alters electronic properties [2]. The target compound's lower lipophilicity and balanced hydrogen bonding capacity may confer superior aqueous solubility and reduced non-specific protein binding relative to these halogenated or N-alkylated comparators.

Drug-likeness Lipophilicity Physicochemical profiling

Scaffold Differentiation: 6-Pyrrolyl Substitution Pattern vs. Pyrrolo-Fused Benzoxazinone Topology Dictates Distinct Biological Outcomes

6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one features a pendent N-pyrrolyl substituent at the 6-position of the benzoxazinone core, in contrast to pyrrolo-fused benzoxazinones where the pyrrole ring is annulated to the benzoxazine system (e.g., 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives). The pyrrolo-fused series has demonstrated antiproliferative activity against MCF7 and MDA-MB-231 breast cancer cell lines with measurable IC50 values and antibacterial activity (IC50 range 0.034–15.4 μM) [1]. The pendent pyrrole topology of the target compound represents a distinct chemotype with different conformational flexibility and electronic distribution, which may explain its divergent biological inactivity profile [2].

Scaffold hopping Structural biology Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 6-(1H-Pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one Based on Quantitative Differentiation Evidence


Negative Control Compound for High-Throughput Antimicrobial and Antiviral Screening Cascades

Given its documented 'Inactive' outcome across six diverse PubChem bioassays spanning bacterial, viral, and enzymatic targets [1], this compound is ideally suited as a benzoxazinone-scaffold negative control in HTS campaigns. Unlike 2-alkyl benzoxazinones that demonstrate confounding antifungal activity at 200 mg/L [2], this compound provides a clean baseline, enabling robust Z-factor calculation and hit threshold determination without scaffold-related false positives.

Fragment-Based Drug Discovery Starting Point with Favorable Physicochemical Properties

With a molecular weight of 214.22 g/mol, XLogP3-AA of 1.3, and balanced hydrogen bonding capacity (1 HBD, 2 HBA) [1], this compound adheres to fragment-like property guidelines. Its lower lipophilicity compared to 6-bromo (MW 242.07) and 4-(2,4-dichlorobenzyl) (MW 389.28) analogs provides greater room for property optimization during fragment growth, making it a preferred procurement choice for FBLD programs targeting novel benzoxazinone-derived chemical space.

Selectivity Profiling Reference Standard for 5-Lipoxygenase and NLRP3 Inflammasome Drug Discovery Programs

The confirmed lack of 5-lipoxygenase inhibitory activity at 100 µM in the RBL-1 assay (CHEMBL620010) [1] supports the use of this compound as a selectivity reference standard. In programs developing 5-LO or NLRP3 inflammasome inhibitors where benzoxazinone scaffolds are being explored, this compound can serve as an inactive structural control to verify that observed pharmacological effects are target-specific rather than scaffold-driven.

Synthetic Intermediate for Diversification at the 4-Position Lactam Nitrogen

The free NH at the 4-position of the benzoxazinone lactam provides a reactive handle for N-alkylation or N-acylation chemistry, enabling rapid generation of focused libraries. The commercially available 4-(2,4-dichlorobenzyl) analog (CAS 866144-79-8) [1] demonstrates that this position tolerates substitution, and the target compound's well-characterized inactivity profile serves as a baseline for SAR studies, where any emergent activity in N-substituted derivatives can be unambiguously attributed to the introduced substituent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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